molecular formula C17H11ClN2O2S2 B11696628 N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B11696628
M. Wt: 374.9 g/mol
InChI Key: FZQIGIGFUWSCQK-UVTDQMKNSA-N
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Description

N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex organic compound characterized by its unique thiazolidinone structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization with benzoyl chloride. The reaction conditions often require a solvent such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Properties

Molecular Formula

C17H11ClN2O2S2

Molecular Weight

374.9 g/mol

IUPAC Name

N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C17H11ClN2O2S2/c18-13-9-5-4-8-12(13)10-14-16(22)20(17(23)24-14)19-15(21)11-6-2-1-3-7-11/h1-10H,(H,19,21)/b14-10-

InChI Key

FZQIGIGFUWSCQK-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S

Origin of Product

United States

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